CPTH2

Vue d'ensemble

Description

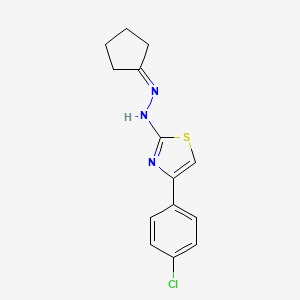

La Cyclopentylidène-[4-(4-chlorophényl)thiazol-2-yl]hydrazone, communément appelée CPTH2, est un inhibiteur puissant de l'histone acétyltransférase. Ce composé inhibe sélectivement l'acétylation de l'histone H3 par Gcn5 et induit l'apoptose dans diverses lignées cellulaires. Elle a montré un potentiel significatif dans la réduction de l'invasivité des cellules du carcinome rénal à cellules claires .

Méthodes De Préparation

La synthèse de la Cyclopentylidène-[4-(4-chlorophényl)thiazol-2-yl]hydrazone implique la réaction du 4-chlorobenzaldéhyde avec la thiosemicarbazide pour former la 4-(4-chlorophényl)thiazol-2-yl)hydrazone. Cet intermédiaire est ensuite mis en réaction avec la cyclopentanone pour donner le produit final . Les conditions réactionnelles impliquent généralement un reflux des réactifs dans l'éthanol ou un autre solvant approprié.

Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais les méthodes de synthèse en laboratoire peuvent être mises à l'échelle avec des modifications appropriées des conditions réactionnelles et des techniques de purification.

Analyse Des Réactions Chimiques

La Cyclopentylidène-[4-(4-chlorophényl)thiazol-2-yl]hydrazone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction : Il peut être réduit pour former des dérivés de l'hydrazine.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications De Recherche Scientifique

Cancer Research Applications

Inhibition of Histone Acetylation

CPTH2 has been identified as a potent inhibitor of histone acetyltransferase activity, specifically targeting KAT3B-p300. In studies involving clear cell renal carcinoma (ccRCC), this compound demonstrated the ability to reduce cell viability, adhesion, and invasiveness in the ccRCC 786-O cell line. It induces apoptosis through hypoacetylation of histone H3 at specific lysine residues (H3-K18), leading to decreased tumor progression markers .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of KAT3B activity, which is crucial for histone acetylation. In vitro studies showed that treatment with this compound resulted in a significant reduction in H3AcK18 levels while increasing H3AcK14 levels in tumor tissues from ccRCC patients. This suggests that this compound can serve as a therapeutic candidate for ccRCC by modulating epigenetic markers associated with tumor progression .

Case Study: ccRCC Cell Lines

In a detailed study, 70 ccRCC tumor tissues were analyzed alongside peritumoral normal epithelium to assess the effects of this compound. The results indicated that lower levels of KAT3B and H3AcK18 correlated with better prognostic outcomes in G1 grade tumors. This highlights the potential of this compound as a prognostic marker and therapeutic agent in managing ccRCC .

Antifungal Activity

Inhibition of Candida Species

this compound has also been studied for its antifungal properties, particularly against Candida species. Research indicates that this compound primarily inhibits CTG clade Candida species, including Candida albicans and Candida glabrata. Spot dilution assays demonstrated that this compound effectively reduces the viability of these fungal strains, suggesting its potential use in treating fungal infections .

Mechanism of Action

The antifungal activity of this compound is believed to be linked to its ability to modulate cellular pathways involved in fungal growth and survival. By inhibiting histone acetyltransferases within these organisms, this compound may disrupt essential cellular functions required for their proliferation .

Cellular Mechanisms and Other Applications

Effects on Immune Response

this compound has been shown to protect macrophages from C. albicans-mediated killing, suggesting a role in enhancing immune responses against fungal infections. This protective effect indicates that this compound could be beneficial not only as an antifungal agent but also as an immunomodulator .

Research Findings Summary Table

Mécanisme D'action

Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone exerts its effects by inhibiting the acetylation of histone H3 by Gcn5. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. The compound also inhibits the acetyltransferase p300, which further contributes to its anticancer effects by reducing the invasiveness of cancer cells .

Comparaison Avec Des Composés Similaires

La Cyclopentylidène-[4-(4-chlorophényl)thiazol-2-yl]hydrazone est unique par son inhibition sélective des acétyltransférases Gcn5 et p300. Des composés similaires comprennent :

Acide anacardique : Un autre inhibiteur de l'histone acétyltransférase avec une activité plus large.

C646 : Un inhibiteur spécifique de l'acétyltransférase p300.

TH1834 : Un composé ayant des effets inhibiteurs similaires sur les histone acétyltransférases

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité et leur puissance, ce qui fait de la Cyclopentylidène-[4-(4-chlorophényl)thiazol-2-yl]hydrazone un outil précieux dans des contextes de recherche spécifiques.

Activité Biologique

CPTH2, or cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl)hydrazone], is a histone acetyltransferase (HAT) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and implications for clinical research.

This compound primarily functions as an inhibitor of HATs, specifically targeting Gcn5 and KAT3B (also known as p300). By inhibiting these enzymes, this compound reduces the acetylation of histones, which is crucial for chromatin remodeling and gene expression regulation. The inhibition leads to decreased cell viability and induces apoptosis in various cancer cell lines.

Key Findings:

- Inhibition of Gcn5 : this compound was shown to inhibit Gcn5p activity in yeast models, indicating a specific chemical-genetic interaction. This inhibition can revert the acetylation process in vitro when histone H3 is present at increasing concentrations .

- Reduction of Histone Acetylation : In vivo studies demonstrated that this compound significantly decreased the acetylation of bulk histone H3 at specific sites (e.g., H3-AcK14), which correlates with reduced gene expression associated with tumor progression .

Clear Cell Renal Carcinoma (ccRCC)

One of the most notable studies involving this compound assessed its effects on the ccRCC 786-O cell line. The results indicated that this compound:

- Decreased Cell Viability : Treatment with this compound led to a significant reduction in cell viability and inhibited adhesion and invasiveness .

- Induced Apoptosis : The compound triggered apoptotic pathways, suggesting its potential as a therapeutic agent against ccRCC, which is known for its resistance to conventional therapies .

- Prognostic Biomarkers : Analysis of tumor tissues showed that lower levels of KAT3B and higher levels of H3AcK14 were associated with better prognostic outcomes in early-stage tumors .

Other Cancer Types

Research has also explored this compound's effects on other cancer types:

- Colon Cancer : In colon adenocarcinoma models, this compound inhibited growth by reducing GCN5 activity regulated by cMyc/E2F1 pathways .

- Neuroblastoma : Similar to findings in ccRCC, this compound exhibited growth-inhibitory effects on neuroblastoma cells by inducing cellular hypoacetylation .

Comparative Efficacy

A comparative study evaluated new derivatives of this compound against established inhibitors like p300. Among the tested compounds:

- Compound 10b demonstrated superior anti-HAT activity compared to this compound and showed promising anticancer efficacy against leukemia cell lines, suggesting avenues for developing more effective analogs .

Data Summary

| Study Type | Cell Line/Model | Key Findings |

|---|---|---|

| In vitro | ccRCC 786-O | Decreased cell viability, adhesion, invasiveness |

| In vivo | Tumor tissues | Reduced KAT3B/H3AcK18 levels correlate with tumor grade |

| Comparative Efficacy | Leukemia cell lines | Compound 10b outperformed this compound in anti-HAT activity |

Case Studies

- Case Study on ccRCC : A study involving 70 ccRCC patients analyzed histone acetylation patterns pre- and post-treatment with this compound. Results indicated that patients with low KAT3B and high H3AcK14 had significantly better outcomes .

- Neuroblastoma Treatment : In vivo experiments showed that combining this compound with doxorubicin enhanced antitumoral effects compared to either treatment alone, highlighting its potential as an adjunct therapy in neuroblastoma .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3S/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12/h5-9H,1-4H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTHPXHGWSAKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649008 | |

| Record name | 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357649-93-5 | |

| Record name | 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.